molecular formula C14H13ClN2O B178830 Urea, [(3-chlorophenyl)phenylmethyl]- CAS No. 117211-21-9

Urea, [(3-chlorophenyl)phenylmethyl]-

Cat. No.: B178830
CAS No.: 117211-21-9
M. Wt: 260.72 g/mol
InChI Key: VQPUSIQKYOCUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Meta-Chlorobenzhydryl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, avoiding the use of harmful chemicals like phosgene.

Industrial Production Methods: The industrial production of meta-Chlorobenzhydryl urea involves scalable synthesis techniques that ensure high chemical purity and yield. The process typically includes simple filtration or routine extraction procedures, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Meta-Chlorobenzhydryl urea undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the double oxidation of hydrazides using meta-chloroperbenzoic acid, which leads to the formation of N-1-piperidonyl amides .

Common Reagents and Conditions:

    Oxidation: Meta-chloroperbenzoic acid is commonly used as an oxidizing agent.

    Reduction: Typical reducing agents include sodium borohydride.

    Substitution: Halogenated solvents and catalysts are often employed.

Major Products: The major products formed from these reactions include various substituted ureas and amides, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: Urea, [(3-chlorophenyl)phenylmethyl] serves as a building block for more complex organic molecules. Its reactivity facilitates various chemical transformations, including oxidation and substitution reactions.
  • Modulator of Cytochrome P450 Enzymes: It has been noted for its role in modulating cytochrome P450 enzymes, which are crucial for drug metabolism.

Biology

  • Anticonvulsant Properties: Research indicates that this compound affects the benzodiazepine receptor system, enhancing GABA neurotransmission. This mechanism may contribute to its anticonvulsant effects, making it a candidate for treating epilepsy and alcohol addiction.
  • Neuronal Activity Modulation: Studies have demonstrated that Urea, [(3-chlorophenyl)phenylmethyl] promotes synchronization of bioelectric activity in brain regions associated with seizure activity, potentially stabilizing neuronal excitability and reducing seizure susceptibility.

Medicine

  • Potential Therapeutic Uses: Investigations into the compound's therapeutic properties suggest applications in treating alcohol dependence and epilepsy. Its capability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development.
  • Case Studies: A notable case involved a patient with urea cycle disorder treated with compounds influencing similar biochemical pathways. The treatment resulted in improved clinical outcomes post-liver transplantation .

Industrial Applications

Urea, [(3-chlorophenyl)phenylmethyl] is also utilized in the pharmaceutical industry for developing new drugs. Its ability to modulate biochemical pathways makes it valuable in creating therapeutic agents aimed at various health conditions.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
ChemistryReagent in organic synthesisBuilding block for complex molecules
Modulator of cytochrome P450Important for drug metabolism
BiologyAnticonvulsant propertiesEnhances GABA neurotransmission
Neuronal activity modulationStabilizes neuronal excitability
MedicineTreatment for alcohol addictionInvestigated for potential therapeutic use
Case studies on urea cycle disordersImproved outcomes post-liver transplant
IndustryDevelopment of new drugsValuable for therapeutic agent production

Comparison with Similar Compounds

  • Galodif
  • Halodif
  • Meta-chloroperbenzoic acid

Comparison: Meta-Chlorobenzhydryl urea is unique in its dual role as an anticonvulsant and a cytochrome P450 modulator. While similar compounds like Galodif and Halodif share some properties, meta-Chlorobenzhydryl urea’s specific effects on the benzodiazepine receptor system and its applications in treating alcohol addiction set it apart .

Biological Activity

Urea, [(3-chlorophenyl)phenylmethyl]- (also known as meta-Chlorobenzhydryl urea or Galodif) is a compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Urea, [(3-chlorophenyl)phenylmethyl]-

  • Chemical Structure : The compound features a urea functional group with a chlorophenyl substituent, which influences its biological properties.
  • CAS Number : 117211-21-9
  • Synonyms : Meta-Chlorobenzhydryl urea, Galodif

Urea, [(3-chlorophenyl)phenylmethyl]- primarily interacts with the benzodiazepine receptor system in the central nervous system. It enhances GABA (gamma-aminobutyric acid) neurotransmission, leading to several biological effects:

  • Anticonvulsant Properties : The compound has shown efficacy in increasing the seizure threshold in various animal models. It promotes synchronization of bioelectric activity in brain regions associated with seizure activity, such as the motor cortex and hippocampus.
  • Neuronal Ion Balance : Research indicates that this compound alters ionic concentrations in neuronal environments, increasing extracellular sodium ions (Na+) and decreasing intracellular potassium ions (K+), which may stabilize neuronal excitability and reduce seizure susceptibility.

Therapeutic Applications

Urea, [(3-chlorophenyl)phenylmethyl]- has been investigated for several therapeutic applications:

  • Alcohol Addiction Treatment : Studies suggest that it may help modulate behaviors associated with alcohol dependency by affecting the benzodiazepine receptor system.
  • Epilepsy Management : Its anticonvulsant properties position it as a potential candidate for epilepsy treatment, particularly in cases resistant to conventional therapies .

Anticonvulsant Efficacy

A notable study demonstrated that Urea, [(3-chlorophenyl)phenylmethyl]- significantly elevated the seizure threshold in rats subjected to convulsant stimuli. The findings suggested a protective effect against seizure initiation and propagation, indicating its potential as an anti-epileptic drug.

Inhibition Studies

Research has also explored the compound's inhibitory effects on various enzymes. For instance, it has been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism that plays a role in inflammation and pain pathways. This inhibition could have implications for developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
Urea, [(3-chlorophenyl)phenylmethyl]-Enhances GABA neurotransmissionAnticonvulsant, Alcohol addiction
Galodif (another name for the same compound)Benzodiazepine receptor modulationEpilepsy
[(3-chlorophenyl)methoxy]ureaEnzyme inhibitionAntimicrobial

Properties

IUPAC Name

[(3-chlorophenyl)-phenylmethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPUSIQKYOCUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386021
Record name Urea, [(3-chlorophenyl)phenylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117211-21-9
Record name N-[(3-Chlorophenyl)phenylmethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117211-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, [(3-chlorophenyl)phenylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.